
L-LEUCINE (1-13C)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-LEUCINE (1-13C) is a useful research compound. Molecular weight is 132.17. The purity is usually 98%.
BenchChem offers high-quality L-LEUCINE (1-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-LEUCINE (1-13C) including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Metabolic Studies
Protein Metabolism Assessment
L-Leucine (1-13C) is extensively utilized as a tracer to assess protein metabolism in humans. A study involving six healthy subjects demonstrated that using L-[1-13C] leucine allowed researchers to quantify leucine kinetics, including rates of protein synthesis and breakdown. The results indicated that protein synthesis rates were approximately 127 nmol (100 ml)-1 min-1, while protein breakdown rates were about 87 nmol (100 ml)-1 min-1 .
Table 1: Protein Metabolism Metrics
Metric | Value (nmol/100 ml/min) |
---|---|
Protein Synthesis Rate | 127 |
Protein Breakdown Rate | 87 |
Leucine Deamination Rate | 388 |
Leucine Reamination Rate | 330 |
Clinical Applications
Assessment of Maple Syrup Urine Disease (MSUD)
L-Leucine (1-13C) is crucial for non-invasive assessments of whole-body leucine oxidation, particularly in patients with metabolic disorders such as MSUD. In a study involving MSUD patients and control subjects, the kinetics of 13CO2 exhalation were measured after administering an oral load of L-[1-13C] leucine. The findings indicated that MSUD patients exhibited significantly lower 13CO2 exhalation compared to controls, suggesting impaired leucine metabolism .
Table 2: Exhalation Kinetics in MSUD Patients
Group | Maximal 13CO2 Exhalation (MPE) | Cumulative 13CO2 Release (μmol/kg) |
---|---|---|
Control Subjects | 16.1 ± 3.5 | 7.2 ± 1.4 |
MSUD Patients | Not significant | Low and delayed |
Nutritional Research
Amino Acid Requirements
Research utilizing L-Leucine (1-13C) has provided insights into human amino acid requirements. A study evaluated the efficiency of wheat protein compared to milk protein using this tracer. It was found that adaptive mechanisms allow for better utilization of wheat protein than previously expected, highlighting the importance of leucine in dietary assessments .
Table 3: Amino Acid Utilization Efficiency
Protein Source | Utilization Efficiency (%) |
---|---|
Wheat Protein | Higher than expected |
Milk Protein | Standard |
Exercise Physiology
Muscle Protein Synthesis
L-Leucine (1-13C) has been instrumental in studies examining muscle protein synthesis post-exercise. Research indicates that both whey and casein proteins labeled with L-[1-13C] leucine result in similar muscle protein synthesis responses when consumed after resistance exercise, despite differences in insulin and amino acid profiles .
Table 4: Muscle Protein Synthesis Response
Protein Type | MPS Response Post-Exercise |
---|---|
Whey | Equal to casein |
Casein | Equal to whey |
Implications for Tracer Studies
The form in which L-leucine is consumed significantly affects its metabolic fate and retention within the body. Studies comparing different dietary regimens have shown that the immediate metabolic outcomes vary based on whether leucine is ingested with free amino acids or as part of intact proteins .
化学反应分析
Oxidation Initiated by Hydroxyl Radicals
L-leucine can undergo oxidation when exposed to hydroxyl radicals (HO- ). Research indicates that hydrogen transfer reactions of the dipole-salt form are the primary mechanism in this oxidation process .
Gas Phase Reactions with Hydroxyl Radicals
The gas phase reaction of L-leucine with hydroxyl (OH) radicals has been studied using Density Functional Theory (DFT) with B3LYP calculations and the 6-311G(d,p) basis set . These reactions are crucial as an initial step in oxidative damage .
4.1. Reaction Mechanism
-
The reaction proceeds via a two-step mechanism: a reversible first step forms a pre-reactive complex, followed by a second step yielding a radical and water .
-
Two competitive channels for OH hydrogen abstraction from leucine are considered: abstraction from the alpha and gamma sites . Abstractions from the terminal CH3 and beta CH2 are considered negligible .
-
The optimized transition state geometries exhibit ring-like structures due to intramolecular hydrogen bond-like interactions, which stabilize the transition structures and lower energy barriers .
4.2. Key Findings
-
Hydrogen abstraction occurs almost exclusively from the gamma site .
-
Rate coefficients for the leucine + OH gas phase reaction have been reported .
Metabolic Fate and Oxidation Studies Using <sup>13</sup>C-Labeled Leucine
Infusion of [1-<sup>13</sup>C]leucine results in direct decarboxylation of the <sup>13</sup>C to produce metabolically-derived CO2, which passes through the bicarbonate pool . The differential recovery of <sup>13</sup>CO2 from infusions of [1,2-<sup>13</sup>C2]leucine and [1-<sup>13</sup>C]leucine can determine the recovery of the carboxyl C of acetyl-CoA, correcting for bicarbonate retention .
5.1. Leucine Oxidation
-
Leucine oxidation is higher when a [<sup>13</sup>C]leucine tracer is ingested as free [<sup>13</sup>C]leucine together with a crystalline amino acid .
-
The rate of appearance measured after the intake of an amino acid mixture plus free [<sup>13</sup>C]leucine is significantly lower than after the intrinsically labeled casein .
5.2. <sup>13</sup>CO2 Exhalation
-
After ingestion of L-[1-<sup>13</sup>C]leucine, the rate of <sup>13</sup>CO2 exhalation increases rapidly, with peak exhalation rates reached at tmax
= 55 ± 18 min . -
Estimates of total <sup>13</sup>CO2 output amount to 6.4 ± 0.9 μmol × (kg body weight)<sup>-1</sup>, equivalent to 16.8 ± 2.5 percent of the L-[1-<sup>13</sup>C]leucine dose applied .
Impact of Leucine Form on Oxidation
The form in which leucine is ingested affects its oxidation. Leucine ingested as a free amino acid results in higher oxidation compared to when it is part of an intact protein .
Data Tables from Metabolic Studies
The following tables summarize key data from studies using <sup>13</sup>C-labeled leucine to investigate leucine metabolism under different conditions.
7.1. CO2 Production and Breath <sup>13</sup>CO2 Enrichment
Study 1 | Study 2 | |
---|---|---|
[1-<sup>13</sup>C]-Leucine | [1,2-<sup>13</sup>C2]-Leucine | |
CO2 production, mmol · kg<sup>-1</sup> · h<sup>-1</sup> | 7.84 ± 0.34 | 7.84 ± 0.16 |
Breath <sup>13</sup>CO2 enrichment, ape × 10<sup>3</sup> | 9.72 ± 0.57 | 15.53 ± 0.96 |
F<sup>13</sup>C, μmol · kg<sup>-1</sup> · h<sup>-1</sup> | 0.94 ± 0.03 | 1.50 ± 0.08 |
f<sub>ox</sub>, % | 18.7 ± 0.5 | 15.0 ± 0.8 |
Recovery of 2-<sup>13</sup>C label in exhaled CO2 relative to 1-<sup>13</sup>C, % | 61.0 ± 11.2 |
7.2. Plasma KIC and Leucine Enrichments
[<sup>13</sup>C]leucine | [<sup>2</sup>H3]leucine | |
---|---|---|
Plasma KIC enrichment, MPE | ||
Group 1 | ||
Casein + [<sup>13</sup>C]Leu | 1.54 ± 0.29 | 2.01 ± 0.04 |
[<sup>13</sup>C]Leu-casein | 1.53 ± 0.22 | 1.85 ± 0.12 |
Group 2 | ||
AA + [<sup>13</sup>C]Leu | 1.60 ± 0.14 | 1.72 ± 0.16 |
[<sup>13</sup>C]Leu-casein | 1.41 ± 0.15 | 1.74 ± 0.10 |
Plasma leucine enrichment, MPE | ||
Group 1 | ||
Casein + [<sup>13</sup>C]Leu | 1.66 ± 0.13 | 2.21 ± 0.10 |
[<sup>13</sup>C]Leu-casein | 1.62 ± 0.10 | 2.10 ± 0.19 |
Group 2 | ||
AA + [<sup>13</sup>C]Leu | 1.50 ± 0.12 | 2.09 ± 0.11 |
[<sup>13</sup>C]Leu-casein | 1.35 ± 0.27 | 2.00 ± 0.09 |
7.3. Leucine Metabolism Parameters
Group 1 | Group 2 | |
---|---|---|
Casein + [<sup>13</sup>C]Leu | [<sup>13</sup>C]Leu-casein | |
NOLD | 66.09 ± 17.36 | 70.02 ± 14.81 |
D | 49.78 ± 18.16 | 50.89 ± 14.19 |
NOLD-D | 16.31 ± 3.04 | 19.13 ± 1.83 |
FR Ox, % | 25.24 ± 5.05 | 21.15 ± 3.96 |
属性
分子量 |
132.17 |
---|---|
纯度 |
98% |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。